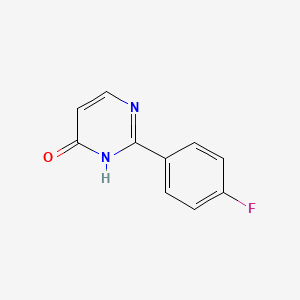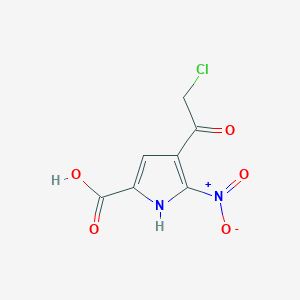
4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with significant interest in various fields of scientific research. This compound features a pyrrole ring substituted with a chloroacetyl group at the 4-position, a nitro group at the 5-position, and a carboxylic acid group at the 2-position. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by acylation and subsequent chlorination. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloroacetyl group can be reduced to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用机制
The mechanism of action of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
相似化合物的比较
Similar Compounds
- 4-(2-chloroacetyl)pyrrole-2-carboxylic acid
- 5-nitro-1H-pyrrole-2-carboxylic acid
- 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid
Uniqueness
4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the chloroacetyl and nitro groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H5ClN2O5 |
|---|---|
分子量 |
232.58 g/mol |
IUPAC 名称 |
4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H5ClN2O5/c8-2-5(11)3-1-4(7(12)13)9-6(3)10(14)15/h1,9H,2H2,(H,12,13) |
InChI 键 |
AEBBXNGULWVKNS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=C1C(=O)CCl)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13059192.png)
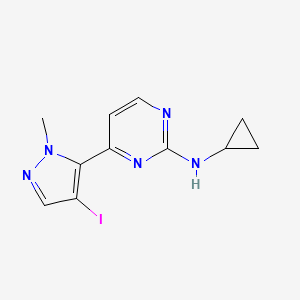
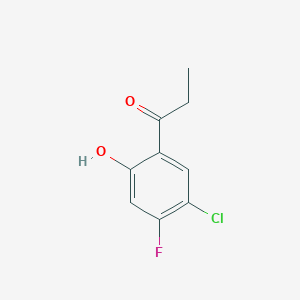
![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13059197.png)
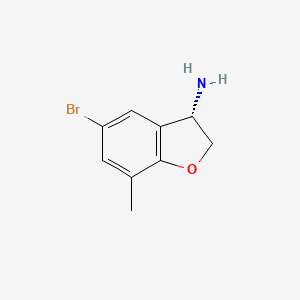
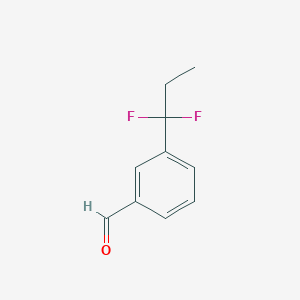
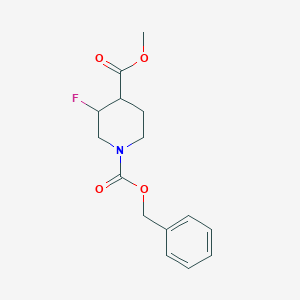
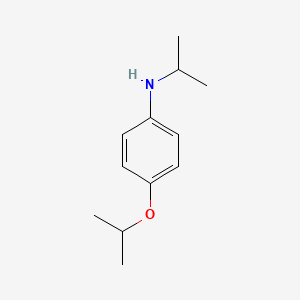
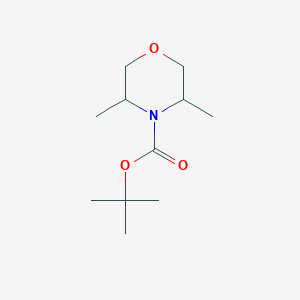

![3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13059240.png)
![Butyl[(4-chloro-3-fluorophenyl)methyl]amine](/img/structure/B13059262.png)
